molecular formula C19H19FN2O4S B2524966 (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide CAS No. 895449-34-0

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide

Cat. No.: B2524966
CAS No.: 895449-34-0
M. Wt: 390.43
InChI Key: DLZJPLDDKKNQLH-VZCXRCSSSA-N
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Description

The compound “(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide” is a benzothiazole derivative characterized by a unique substitution pattern. Its structure includes a benzo[d]thiazole core substituted with two methoxy groups at positions 5 and 6, a 2-methoxyethyl chain at position 3, and a 3-fluorobenzamide moiety attached via an imine linkage in the Z-configuration .

Properties

IUPAC Name

N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S/c1-24-8-7-22-14-10-15(25-2)16(26-3)11-17(14)27-19(22)21-18(23)12-5-4-6-13(20)9-12/h4-6,9-11H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZJPLDDKKNQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It’s noted that the compound exhibits good thermal stability, which could potentially influence its bioavailability.

Biological Activity

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. Its unique structure, characterized by a benzo[d]thiazole core and various substituents, suggests potential interactions with biological targets that could lead to therapeutic applications.

Chemical Structure

The molecular formula for this compound is C19H20N2O4SC_{19}H_{20}N_2O_4S, and its structure includes:

  • Benzo[d]thiazole moiety : Provides a heterocyclic framework.
  • Methoxy groups : Enhance solubility and may influence biological activity.
  • Fluorine substitution : Potentially increases binding affinity to biological targets.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
AnticancerExhibits cytotoxic effects against various cancer cell lines.
AntimicrobialDemonstrates activity against specific bacterial strains.
CNS ActivityPotential ligands for dopamine D2 receptors, influencing neuropharmacological pathways.

The compound likely interacts with specific receptors or enzymes in biological systems. For example, its structural features may allow it to bind to dopamine D2 receptors, which are crucial in neurotransmission and implicated in several psychiatric disorders. Studies on similar compounds have shown that modifications in the structure can significantly alter receptor affinity and selectivity.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of benzo[d]thiazole derivatives on human cancer cell lines (e.g., MCF-7, HeLa). The results indicated that compounds with similar structural motifs showed significant inhibition of cell proliferation, suggesting that this compound may exhibit comparable effects .
  • Antimicrobial Properties : Research has demonstrated that derivatives of benzo[d]thiazole possess antimicrobial properties. The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at various concentrations .
  • CNS Activity : Investigations into substituted benzamides have revealed their potential as high-affinity ligands for CNS receptors. The introduction of fluorine has been associated with enhanced potency in inhibiting [3H]spiperone binding to D2 receptors, indicating a possible mechanism for the observed neuroactive properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The provided evidence highlights several benzothiazole-based compounds with modifications to the core structure, substituents, or appended functional groups. Below is a comparative analysis:

Compound Key Structural Features Molecular Formula Key Properties/Findings Reference
Target Compound 5,6-dimethoxy, 3-(2-methoxyethyl), Z-configuration, 3-fluorobenzamide Not explicitly provided Structural emphasis on methoxy and fluorinated groups; potential for enhanced lipophilicity
4c1 () 3-morpholinopropyl, indole-vinylquinolinium C₃₅H₃₅N₄OS (MW: 559.25) Antibacterial activity against Gram-positive bacteria; moderate cytotoxicity
I8 () 4-fluorostyryl, 3-methylbenzo[d]thiazole Not explicitly provided Enhanced fluorescence properties; potential for imaging applications
3q () 3-benzyl, 2-fluoro-phenylethanone C₂₃H₁₇FNO₂S (MW: 402.11) Solid-state emissive behavior; aggregation-induced emission (AIE) properties
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () 6-trifluoromethyl, phenylacetamide Not explicitly provided Patent-listed compound with potential kinase inhibition activity

Key Comparative Insights:

Substituent Impact on Bioactivity: The morpholinopropyl group in compound 4c1 () contributes to antibacterial activity but introduces cytotoxicity, whereas the methoxyethyl group in the target compound may reduce toxicity while retaining moderate lipophilicity . Fluorine substitution (e.g., 3-fluorobenzamide in the target compound vs. 4-fluorostyryl in I8) enhances electronic effects and metabolic stability, critical for drug design .

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